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This document provides detailed protocols for the expression and purification of recombinant
Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein, a key regulator of systemic
acquired resistance (SAR) in plants. The methodologies outlined below are applicable for
expression in Escherichia coli and insect cells, providing a framework for producing high-purity
NPR1 for structural, functional, and drug discovery studies.

Introduction to NPR1 and its Signaling Pathway

NPRL1 is a central component of the salicylic acid (SA)-mediated signaling pathway, which is
crucial for plant immunity.[1][2][3] In the absence of a pathogen, NPR1 exists as an oligomer in
the cytoplasm, stabilized by intermolecular disulfide bonds.[1] Upon pathogen attack, SA
accumulation triggers a change in the cellular redox state, leading to the reduction of these
disulfide bonds by thioredoxins (Trx).[1] This results in the release of NPR1 monomers, which
then translocate to the nucleus.[1][4] In the nucleus, NPR1 acts as a transcriptional co-
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activator, interacting with TGA transcription factors to induce the expression of defense-related
genes, such as the Pathogenesis-Related (PR) genes.[1][2][3]

Below is a diagram illustrating the NPR1 signaling pathway.
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Caption: The NPR1 signaling pathway in plant immunity.

Experimental Protocols

The following sections detail the protocols for expressing and purifying recombinant NPR1. A
general workflow diagram is provided below.
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Caption: General workflow for recombinant NPR1 protein purification.
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Protocol 1: Expression and Purification of His-tagged
NPR1 in E. coli

This protocol is adapted for the expression of full-length Arabidopsis thaliana NPR1 with an N-
terminal His-tag.

1. Cloning and Transformation:

o The full-length NPR1 cDNA is cloned into a suitable E. coli expression vector (e.g., pET
series or pTrcHis) containing a polyhistidine (His6) tag.

e The resulting construct is transformed into a competent E. coli expression strain, such as
BL21(DE3).

2. Expression:

e Asingle colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing
the appropriate antibiotic and grown overnight at 37°C with shaking.

e The starter culture is used to inoculate a larger volume of LB medium. The culture is grown
at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

o Protein expression is induced by adding isopropy! 3-D-1-thiogalactopyranoside (IPTG) to a
final concentration of 0.1 mM. To enhance protein solubility, 0.1 mM ZnSOa4 and 0.2 mM SA
can also be added.[5]

e The culture is then incubated overnight at 18°C with shaking.[5]

3. Cell Lysis:

o Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
e The cell pellet is resuspended in Lysis Buffer.

o Cells are lysed by sonication on ice.

e The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell
debris.
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4. Purification:

« Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA or Talon cobalt
affinity resin column pre-equilibrated with Lysis Buffer.

o The column is washed with several column volumes of Wash Buffer to remove non-
specifically bound proteins.

o The His-tagged NPR1 protein is eluted with Elution Buffer containing imidazole.

e Size-Exclusion Chromatography (SEC): For higher purity, the eluted fractions containing
NPR1 are pooled, concentrated, and loaded onto a size-exclusion chromatography column
(e.g., Superose 6 or Superdex 200) pre-equilibrated with SEC Buffer.[5]

o Fractions are collected and analyzed by SDS-PAGE to identify those containing pure
NPR1.

Buffer Compositions:

Buffer Type Composition

20 mM Tris-HCI pH 8.0, 300 mM NacCl, 10
Lysis Buffer mM imidazole, 1 mM DTT, 1 mM PMSF,
Protease Inhibitor Cocktail

20 mM Tris-HCI pH 8.0, 300 mM NacCl, 20-40
mM imidazole, 1 mM DTT

Wash Buffer

20 mM Tris-HCI pH 8.0, 300 mM NacCl, 250-500
mM imidazole, 1 mM DTT

Elution Buffer

| SEC Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT[5] |

Protocol 2: Expression and Purification of GST-tagged
NPR1 in Insect Cells

This protocol is suitable for producing NPR1 in a eukaryotic system, which may be beneficial
for proper folding and post-translational modifications.
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. Generation of Recombinant Baculovirus:

Full-length Arabidopsis thaliana NPR1 is cloned into a baculovirus transfer vector (e.g.,
pFASTBacl) as a fusion protein with an N-terminal Glutathione S-transferase (GST) tag and
a C-terminal Strep-tag. A protease cleavage site (e.g., PreScission Protease) should be
included between the tags and NPRL1.[5]

Recombinant bacmid DNA is generated in E. coli DH10Bac cells and then transfected into
Sf9 insect cells to produce P1 viral stock.

The P1 stock is used to infect a larger culture of Sf9 cells to generate a high-titer P2 viral
stock.

. Expression:

Trichoplusia ni (High Five) cells are grown in suspension culture in an appropriate insect cell
culture medium (e.g., ESF 921) at 27°C.[5]

The cells are infected with the high-titer P2 baculovirus stock.
The culture is incubated for 48-72 hours at 27°C.[5]
. Cell Lysis:
Cells are harvested by centrifugation at 200 x g for 5 minutes.[5]
The cell pellet is resuspended in Insect Cell Lysis Buffer and lysed by sonication.[5]
The lysate is clarified by centrifugation at 15,000 rpm for 15 minutes at 4°C.[5]
. Purification:

Affinity Chromatography (Strep-Tactin): The clarified supernatant is loaded onto a Strep-
Tactin Superflow Plus resin column.[5]

o The column is washed, and the fusion protein is eluted according to the manufacturer's
protocol.
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o Tag Cleavage: The GST tag is removed by incubation with PreScission Protease.[5]

o Second Affinity Step (Talon Resin): To remove the cleaved GST tag and any uncleaved
protein, the sample is passed through a Talon cobalt resin column. The tagless NPR1
protein is collected in the flow-through.[5]

e Size-Exclusion Chromatography (SEC): The flow-through is concentrated and further purified
by SEC using a Superose 6 increase 10/300 GL column pre-equilibrated with SEC Buffer.[5]

o Peak fractions are analyzed by SDS-PAGE for purity.

Buffer Compositions:

Buffer Type Composition

25 mM HEPES pH 7.5, 150 mM NacCl,
Protease Inhibitors (e.g., 15 pM leupeptin,
1 pM pepstatin A, 2 yM E-64, 0.1 pM
aprotinin, 1 mM PMSF), DNase I[5]

Insect Cell Lysis Buffer

| SEC Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT[5] |

Data Presentation

The expected yield and purity of recombinant NPR1 can vary depending on the expression
system and purification strategy.
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Expression System Typical Yield Purity Notes

Yield can be highly
variable and

E. coli 1-5 mg/L of culture >90% after SEC optimization of
expression conditions

is critical.

Generally provides
better-folded and

Insect Cells 0.5-2 mg/L of culture >95% after SEC )
more soluble protein.

[5]

Quality Control and Characterization

Purity Assessment: The purity of the final NPR1 protein should be assessed by SDS-PAGE
and Coomassie blue staining. A single band at the expected molecular weight (~66 kDa for
full-length Arabidopsis NPR1) indicates high purity.

Identity Confirmation: The identity of the purified protein can be confirmed by Western blot
analysis using an anti-NPR1 or anti-tag antibody, or by mass spectrometry.

Functional Assays: The biological activity of the purified NPR1 can be assessed through in
vitro binding assays with known interaction partners, such as TGA transcription factors.

Troubleshooting

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9346951/
https://www.benchchem.com/product/b1178834/docs?utm_src=pdf-body#application-notes-and-protocols-for-recombinant-npr1-protein-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Problem

Possible Cause

Suggested Solution

Low Protein Yield

Suboptimal expression

conditions.

Optimize induction
temperature, time, and inducer
concentration. For E. coli,
consider using a different
expression strain or adding

chaperones.

Protein degradation.

Add a fresh protease inhibitor
cocktail to the lysis buffer and
keep samples on ice or at 4°C
throughout the purification

process.

Insoluble Protein

Formation of inclusion bodies

in E. coli.

Lower the induction
temperature (e.g., 16-20°C)
and IPTG concentration. Use a
solubility-enhancing tag like
GST or MBP. Consider

expression in insect cells.

Protein Elutes in Wash Steps

Incorrect buffer composition.

Ensure the imidazole
concentration in the wash
buffer is not too high. Check
the pH of all buffers.

Contaminating Proteins

Non-specific binding to the

resin.

Increase the salt concentration
or add a non-ionic detergent
(e.g., Tween-20) to the wash
buffer. Increase the number of

wash steps.

Inefficient protease cleavage.

Optimize the protease-to-
protein ratio and incubation
time/temperature for tag

removal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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